molecular formula C7H11N3O B1376088 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one CAS No. 79662-82-1

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Cat. No.: B1376088
CAS No.: 79662-82-1
M. Wt: 153.18 g/mol
InChI Key: DIUVPYHADIHUPG-UHFFFAOYSA-N
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Description

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system

Preparation Methods

The synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one involves several steps. One common synthetic route starts with the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to form the spirocyclic structure . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives.

Scientific Research Applications

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific amino group and spirocyclic framework, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

4-amino-1,3-diazaspiro[4.4]non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUVPYHADIHUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 2
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 3
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 4
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 5
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 6
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

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